Product packaging for 2,7-Phenanthrenediol(Cat. No.:CAS No. 10127-56-7)

2,7-Phenanthrenediol

Cat. No.: B158125
CAS No.: 10127-56-7
M. Wt: 210.23 g/mol
InChI Key: XWHXIIHQEFWFCS-UHFFFAOYSA-N
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Description

2,7-Phenanthrenediol is a dihydroxy-substituted phenanthrene, a class of aromatic compounds predominantly found in nature within orchid species of the family Orchidaceae . These natural products are the subject of extensive pharmacological investigation due to their diverse biological activities. In antimicrobial research, closely related phenanthrenes such as blestriarene A and densiflorol B have demonstrated prominent antibacterial activity by disrupting the bacterial cell membrane, inducing the production of reactive oxygen species (ROS), and causing leakage of cellular contents like alkaline phosphatase and DNA . The structure-activity relationship indicates that the electron affinity of these phenanthrene derivatives is positively correlated with their antibacterial potency, highlighting the importance of the phenanthrenediol core structure . In the field of oncology research, natural phenanthrenes exhibit significant cytotoxic properties against a range of human tumor cell lines. For instance, phenanthrenes isolated from various plants have shown inhibitory effects on cancers such as liver, lung, and osteosarcoma in vitro . The mechanisms underlying these anti-tumor effects are multifaceted and may involve induction of apoptosis, cell membrane rupture, impairment of cell metabolism, and DNA damage . Furthermore, phenanthrene derivatives have demonstrated valuable bioactivities in other research areas. A specific phenanthrene, 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol, has been studied for its vasorelaxant and hypotensive effects, suggesting research potential for cardiovascular function . The core phenanthrene structure also shows relevance in materials science, as phenanthrenequinone-like moieties have been explored for applications such as electrocatalysis . This product, this compound, is provided as a high-purity compound to support such innovative research in pharmacology, biochemistry, and medicinal chemistry. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B158125 2,7-Phenanthrenediol CAS No. 10127-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXIIHQEFWFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589804
Record name Phenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10127-56-7
Record name Phenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Isolation in Natural Systems

Isolation of 2,7-Phenanthrenediol Derivatives from Botanical Sources

The following sections detail the identification and isolation of this compound derivatives from several key plant families.

The Liliaceae family, known for its medicinal plants, is a source of phenanthrene (B1679779) derivatives. Notably, the roots of Asparagus racemosus, a plant used in traditional Ayurvedic medicine, have been found to contain the 9,10-dihydrophenanthrene (B48381) derivative, racemosol. omicsonline.orgiglobaljournal.comnih.gov The isolation of racemosol, along with other constituents like asparagamine, was achieved from the ethanolic root extract of this plant. iglobaljournal.comnih.gov

The Stemonaceae family is another source of unique phenanthrene compounds. From the roots of Stemona tuberosa Lour., a new 9,10-dihydrophenanthrene derivative, 9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol, has been isolated. nih.gov The structure of this compound was determined through spectroscopic data analysis. nih.gov This discovery highlights the chemical diversity of phenanthrenes within this plant family, which is also known for its alkaloids. nih.govnih.gov

The Dioscoreaceae family, which includes yams, is a well-documented source of phenanthrene derivatives. mdpi.com Various phenanthrene and dihydrophenanthrene derivatives have been isolated from species such as Dioscorea communis. nih.gov Specifically, the peels of Dioscorea batatas have been shown to be a concentrated source of these compounds. mdpi.com Quantitative analysis has been performed on the peels of several Dioscorea species, including D. batatas, revealing the presence of compounds like 2,7-dihydroxy-4,6-dimethoxyphenanthrene and 6,7-dihydroxy-2,4-dimethoxyphenanthrene. nih.govjmb.or.kr

The Juncaceae family is a particularly rich source of phenanthrenes, with vinyl-substituted derivatives being a characteristic feature. nih.gov Species such as Juncus effusus, Juncus roemerianus, and Juncus acutus are known to produce the 9,10-dihydrophenanthrene juncusol (B1673165). wikipedia.orgnih.gov Juncus effusus is one of the most extensively studied species, yielding numerous phenanthrene derivatives. researchgate.net Research on Juncus ensifolius has led to the isolation of several new phenanthrenes, termed ensifolins, alongside known compounds. nih.gov Furthermore, juncusol has also been reported in Juncus tenuis. mdpi.com

The Orchidaceae family is a major source of phenanthrene compounds. nih.gov Erianthridin (3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol), a phenolic compound, has been isolated from the Thai orchid Dendrobium formosum. researchgate.netnih.gov This compound has been the subject of research for its biological activities. nih.govchula.ac.th The presence of phenanthrenes in this family is significant from a chemotaxonomic perspective. nih.gov

Several substituted 9,10-dihydrophenanthrenediols have been isolated from the aforementioned plant families. These compounds often feature additional functional groups such as methoxy (B1213986), methyl, and vinyl groups, which contribute to their structural diversity.

Racemosol , a 9,10-dihydrophenanthrene derivative, is found in the roots of Asparagus racemosus. omicsonline.orgiglobaljournal.com Its isolation has been reported from the ethanolic extracts of the plant's roots. nih.gov

Erianthridin , chemically identified as 3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol, is isolated from the orchid Dendrobium formosum. researchgate.netnih.gov

Juncusol , a 9,10-dihydrophenanthrene, is a characteristic compound of the Juncus genus and has been identified in multiple species including Juncus acutus, Juncus effusus, and Juncus roemerianus. wikipedia.orgnih.gov

Data Tables

Table 1: Isolated this compound Derivatives and Their Botanical Sources

Compound Name Botanical Source Plant Family Reference(s)
Racemosol Asparagus racemosus Liliaceae omicsonline.org, iglobaljournal.com, nih.gov
9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol Stemona tuberosa Lour. Stemonaceae nih.gov
2,7-dihydroxy-4,6-dimethoxyphenanthrene Dioscorea quinqueloba Dioscoreaceae nih.gov
Juncusol Juncus acutus, Juncus effusus, Juncus roemerianus Juncaceae wikipedia.org, nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,7-dihydroxy-4,6-dimethoxyphenanthrene
6,7-dihydroxy-2,4-dimethoxyphenanthrene
9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol
Asparagamine
Dehydroeffusol
Effusol
Ensifolins
Erianthridin
Juncusol

Biosynthetic Pathways of Phenanthrenediols in Plants

The biosynthesis of phenanthrenediols in plants is a complex process that is not yet fully elucidated. However, research points to a pathway involving the cyclization of stilbene (B7821643) precursors.

Proposed Mechanistic Routes to Phenanthrene Core Formation

The formation of the phenanthrene core is believed to proceed through an intramolecular oxidative coupling of a stilbene backbone. Stilbenes, such as resveratrol, are synthesized in plants via the action of the enzyme stilbene synthase. nih.gov This enzyme catalyzes the condensation of three molecules of malonyl-CoA with one molecule of a cinnamoyl-CoA derivative.

The subsequent conversion of the stilbene to a dihydrophenanthrene intermediate is thought to be an enzyme-mediated cyclization reaction. This process is analogous to the Mallory reaction in organic chemistry, which involves the photochemical cyclization of stilbenes. In plants, this cyclization is likely catalyzed by specific enzymes that facilitate the formation of the new carbon-carbon bond, leading to the characteristic three-ring phenanthrene structure.

Enzymatic Hydroxylation and Derivatization Steps to this compound

Once the phenanthrene core is formed, it undergoes further modifications, including hydroxylation, to yield various phenanthrenediol isomers. The introduction of hydroxyl groups at specific positions on the aromatic rings is a critical step in the biosynthesis of compounds like this compound.

This hydroxylation is primarily carried out by a large and diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). mdpi.comresearchgate.netnih.gov These enzymes are heme-containing proteins that catalyze the insertion of one atom of oxygen from molecular oxygen (O2) into a substrate, in this case, the phenanthrene ring. The specific CYP enzymes involved determine the position of hydroxylation, leading to the formation of different dihydroxy-phenanthrene isomers. For this compound, specific CYPs would be responsible for hydroxylating the carbon atoms at positions 2 and 7.

Following hydroxylation, other enzymatic modifications, such as methylation, can occur to produce the variety of substituted phenanthrenediols found in nature.

Chemodiversity and Structural Variations of Naturally Occurring Phenanthrenediols

The structural diversity of naturally occurring phenanthrenediols is vast, with variations in the number and position of hydroxyl groups, as well as the presence of other substituents like methoxy, methyl, and vinyl groups. This chemodiversity is a result of the complex and often species-specific biosynthetic pathways in plants. The table below highlights some of the naturally occurring phenanthrene derivatives, showcasing this structural variety.

Compound NameSubstitution PatternPlant Source(s)Reference(s)
Nudol2,7-dihydroxy-3,4-dimethoxyphenanthreneTamus communis, Orchids nih.gov
Confusarin3,7-dihydroxy-2,4,8-trimethoxyphenanthreneTamus communis nih.gov
Unnamed2,7-dihydroxy-3,4,8-trimethoxyphenanthreneTamus communis nih.gov
Unnamed3,7-dihydroxy-2,4-dimethoxyphenanthreneTamus communis nih.gov
Unnamed2,7-dihydroxy-4,6-dimethoxyphenanthreneDioscorea opposita, D. batatas, Combretum laxum nih.govnih.gov
Dehydrogenated rush alcohol2,7-dihydroxy-1-methyl-5-vinylphenanthreneJuncus spp. nih.gov

Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies for 2,7-Phenanthrenediol and its Analogs

The creation of the phenanthrene (B1679779) skeleton, particularly with specific oxygenation patterns like that in this compound, requires sophisticated synthetic routes.

Multi-step Organic Synthesis Approaches

The total synthesis of phenanthrene derivatives often involves building the tricyclic system from simpler aromatic or aliphatic precursors. While a direct, high-yield synthesis for the parent this compound is not commonly cited, methods for its analogs, such as 3,6-di-tert-butylphenanthrene-2,7-diol, have been described. rsc.org One established approach for creating the phenanthrene core is the Bardhan–Sengupta phenanthrene synthesis. wikipedia.org This method involves the cyclization of a tethered cyclohexanol (B46403) group onto an aromatic ring, followed by dehydrogenation to achieve the fully aromatic phenanthrene system. wikipedia.org

Another powerful strategy for constructing the phenanthrene framework is through palladium-catalyzed tandem reactions. These one-pot procedures can involve sequential C-H arylation, cyclization, and migration steps to efficiently build the complex ring system from readily available starting materials. nih.gov

A documented synthesis for an analog, 3,6-di-tert-butylphenanthrene-2,7-diol, highlights a multi-step approach that could be adapted for the parent compound. rsc.org Such syntheses underscore the challenges in controlling the regiochemistry and achieving good yields in complex aromatic constructions.

Regioselective Synthesis of Phenanthrenediol Isomers and Derivatives

Achieving specific substitution patterns on the phenanthrene core is a significant synthetic challenge. Regioselective synthesis is crucial for producing specific isomers like this compound and its derivatives while avoiding the formation of other isomers. For instance, the synthesis of phenanthrene diol analogs, such as 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol and 9,10-dihydro-2,7-dimethoxyphenanthrene-1,5-diol, has been accomplished through carefully planned multi-step sequences that control the placement of functional groups.

The synthesis of 3,6-di-tert-butyl-9,10-dihydrophenanthrene-2,7-quinone, a derivative of the 2,7-diol, further illustrates the application of regioselective methods. rsc.org These syntheses often rely on the strategic use of protecting groups and directing groups to guide reactions to the desired positions on the aromatic rings.

Key Reaction Steps (e.g., Wittig reaction, intramolecular cyclization, hydrogenation)

Several key reactions are cornerstones in the synthesis of phenanthrenes and their diol derivatives.

Wittig Reaction : This reaction is instrumental in forming carbon-carbon double bonds and is frequently used to create a stilbene (B7821643) intermediate, which can then be cyclized to form the central ring of the phenanthrene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, providing excellent control over the location of the newly formed double bond. google.comgoogle.com

Intramolecular Cyclization : This is a critical step for forming the tricyclic phenanthrene skeleton. Photochemical cyclization of stilbene derivatives (the Mallory reaction) is a classic method. wikipedia.org Alternatively, transition metal-catalyzed reactions, such as palladium-catalyzed cyclizations, can be employed to close the central ring. nih.gov For example, the oxidative coupling of a 2,2',4,4'-tetramethoxystilbene-3,3'-diol can yield a phenanthrene-2,7-quinone derivative. rsc.org

Hydrogenation : This reaction is often used to reduce specific double bonds. For example, after a cyclization event, a dihydrophenanthrene intermediate may be formed. If the fully aromatic phenanthrene is the target, a dehydrogenation step is required. wikipedia.org Conversely, if a dihydrophenanthrene derivative is desired, catalytic hydrogenation can be used to saturate the 9,10-double bond.

Reaction TypeDescriptionRelevance to Phenanthrenediol Synthesis
Wittig Reaction Forms an alkene from an aldehyde/ketone and a phosphonium (B103445) ylide.Creates stilbene intermediates for subsequent cyclization.
Intramolecular Cyclization Forms the central ring of the phenanthrene core.Key step in building the tricyclic skeleton.
Hydrogenation/ Dehydrogenation Adds or removes hydrogen to control the degree of saturation.Used to form either dihydrophenanthrenes or fully aromatic phenanthrenes.

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified at either the aromatic ring positions or the hydroxyl functional groups to create a wide range of derivatives.

Alkylation and Arylation at Phenanthrene Core Positions

Modifying the phenanthrene backbone through the addition of alkyl or aryl groups can significantly alter its electronic and physical properties.

Alkylation : Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. The synthesis of 3,6-di-tert-butylphenanthrene-2,7-diol is an example where bulky tert-butyl groups are present on the phenanthrene core. rsc.org The position of alkylation on the phenanthrene ring can be influenced by the reaction conditions and the directing effects of existing substituents. nih.govrsc.org

Arylation : Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. Palladium-catalyzed reactions like the Suzuki and Stille couplings are primary methods for the arylation of polycyclic aromatic hydrocarbons. nih.gov Copper-catalyzed C-H arylation has also emerged as a valuable technique for directly attaching aryl groups to the phenanthrene core without the need for pre-functionalized starting materials like halides. nih.gov

Derivatization ReactionReagents/ConditionsPosition of Functionalization
Alkylation Isobutene, Aluminum Phenoxide CatalystCore Positions (e.g., 3,6)
Arylation Aryliodonium Salts, Copper CatalystCore Positions (e.g., C-H arylation)
Arylation Arylboronic acids, Palladium Catalyst (Suzuki Coupling)Core Positions (requires pre-functionalization)

Functionalization of Hydroxyl Groups

The two hydroxyl groups of this compound are key sites for derivatization, allowing for the attachment of a variety of functional groups. The reactivity of these phenolic hydroxyls can be exploited through several common transformations.

Etherification (Alkylation) : The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, where a deprotonated hydroxyl group acts as a nucleophile to displace a halide from an alkyl halide.

Esterification (Acylation) : Phenolic hydroxyls readily react with acyl chlorides or anhydrides in the presence of a base to form esters. This is a common strategy to modify the properties of phenolic compounds. researchgate.net

Silylation : The hydroxyl groups can be protected or modified by converting them into silyl (B83357) ethers using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Oxidation : The diol can be oxidized to the corresponding quinone. For instance, the oxidation of a dihydrophenanthrene-2,7-diol derivative yields a dihydrophenanthrene-2,7-quinone. rsc.org

The selective functionalization of one hydroxyl group over the other presents a significant challenge, often requiring the use of protecting group strategies or specialized catalysts to achieve site-selectivity. rsc.org

Synthesis of Phenanthrenequinone (B147406) Derivatives as Precursors or Analogs

The synthesis of 2,7-disubstituted phenanthrene derivatives often begins with the creation of a phenanthrenequinone core, which can then be modified. A classic and effective method for preparing the parent 9,10-phenanthrenequinone involves the oxidation of phenanthrene. orgsyn.org This is typically achieved using a strong oxidizing agent like chromic acid in the presence of sulfuric acid. orgsyn.org The reaction mixture, containing phenanthrene, chromic acid, and water, is heated, and subsequent purification steps involving trituration with hot water and sodium bisulfite solution yield the phenanthrenequinone product. orgsyn.org Yields for this method are reported to be in the range of 44–48%. orgsyn.org

For the synthesis of specifically substituted analogs, such as 2,7-dibromo-9,10-phenanthrenedione, a key precursor for many 2,7-disubstituted phenanthrenes, direct bromination of phenanthrene can be employed. This reaction is carried out using bromine in the presence of sulfuric acid and hydrogen bromide at elevated temperatures (e.g., 80°C) for an extended period, such as 24 hours. chemicalbook.com

Once a suitably substituted phenanthrenequinone or its derivative is obtained, further functionalization can be achieved through various cross-coupling reactions. For instance, 2,7-dibrominated phenanthro[2,1-b:7,8-b']dithiophene (PDT-2), a phenanthrene analog, serves as a versatile platform. mdpi.comnih.gov This dibrominated compound can be synthesized by treating the parent PDT-2 with n-butyllithium followed by bromine, achieving a high yield of 96%. mdpi.com The resulting 2,7-dibromo derivative can then undergo Suzuki-Miyaura coupling reactions with various alkylboranes to introduce alkyl side chains at the 2 and 7 positions. mdpi.comnih.gov This palladium-catalyzed reaction provides a route to a variety of 2,7-dialkylated PDT-2 derivatives with yields ranging from 42–67%. mdpi.com

Synthesis of Phenanthrenequinone and its Derivatives
ProductStarting MaterialKey ReagentsReported YieldReference
9,10-PhenanthrenequinonePhenanthreneChromic acid, Sulfuric acid44-48% orgsyn.org
2,7-Dibromo-9,10-phenanthrenedionePhenanthreneBromine, Sulfuric acid, Hydrogen bromideNot specified chemicalbook.com
2,7-Dibrominated PDT-2PDT-2n-Butyllithium, Bromine96% mdpi.com
2,7-Dialkylated PDT-22,7-Dibrominated PDT-2Alkylboranes, Pd(dba)₂, [HPᵗBu₃]BF₄, KOH42-67% mdpi.com

Chemical Transformations of this compound and its Derivatives

The phenanthrene nucleus, particularly when functionalized with hydroxyl groups as in this compound, is amenable to a range of chemical transformations, including redox reactions and the formation of complex macrostructures.

Oxidation and Reduction Reactions

The quinone form, 9,10-phenanthrenequinone, is central to the redox chemistry of this family of compounds. It can be reduced and subsequently derivatized. For example, 9,10-phenanthrenequinone can be converted to 9,10-dimethoxyphenanthrene. orgsyn.org This transformation involves a reduction of the quinone, which can be accomplished using sodium dithionite (B78146) (Na₂S₂O₄), followed by methylation with dimethyl sulfate (B86663) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. orgsyn.org

Conversely, the phenanthrenequinone structure itself is an oxidizing agent. Studies have shown that 9,10-phenanthrenequinone can oxidize sulfhydryl groups, showing particular reactivity towards compounds with proximal dithiol groups, such as dithiothreitol (B142953) (DTT). nih.gov This oxidation process can proceed under anaerobic conditions but is accelerated by the presence of molecular oxygen and appears to involve the generation of thiyl radical intermediates and reactive oxygen species. nih.gov The redox activity of phenanthrenequinone is also utilized in electrochemical applications, where it can act as a redox mediator to facilitate electron transfer in systems like microbial fuel cells. mdpi.com

Polymerization and Macrocycle Formation

The rigid structure of the phenanthrene core makes this compound and its derivatives attractive building blocks for the synthesis of polymers and macrocycles with unique photophysical and electronic properties. acs.orgrsc.org The synthesis of phenanthrylene-based macrocycles often starts from a 3,6-disubstituted (equivalent to 2,7- in different numbering schemes) phenanthrene derivative. For example, 3,6-dibromophenanthroquinone can be derivatized at the 9 and 10 positions and then subjected to Sonogashira cross-coupling to introduce diacetylene linkers. acs.org Subsequent oxidative coupling of these diyne precursors under palladium catalysis can lead to the formation of triangular or square-shaped macrocycles in a process known as oligocyclization, with yields of the desired triangular macrocycles reported in the 30–42% range. acs.org

These macrocycles can be further transformed; for instance, butadiynylene linkers can be converted into 2,5-thienylene units. acs.org More complex, bowl-shaped "coronal" macrocycles, which are segments of carbon nanotubes, can be synthesized from flatter phenanthrene-containing macrocycles through a Lewis acid-catalyzed [4 + 2] benzannulation reaction. rsc.org The ability of these flat or nearly flat macrocycles to self-assemble makes them promising p-type organic semiconductors for use in solution-processed thin-film transistors. rsc.org General strategies for macrocyclization starting from diol precursors, such as this compound, often involve reacting the diol with bifunctional electrophilic reagents to form cyclic structures like carbonates, sulfites, or phosphates in a single step. researchgate.net

Examples of Macrocycle Formation from Phenanthrene Derivatives
Macrocycle TypePrecursorKey ReactionYieldReference
Triangular Phenanthrylene-butadiynylene MacrocyclesPhenanthrylene diynesPalladium-catalyzed oxidative coupling30-42% acs.org
Coronal Macrocycle (CNT segment)Flat phenanthrene macrocycleLewis acid-catalyzed [4 + 2] benzannulationNot specified rsc.org
17-membered sulfitesDiol precursorsReaction with electrophilic reagents34-79% researchgate.net
19-membered malonatesDiol precursorsReaction with electrophilic reagents34-79% researchgate.net

Specific Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of synthetic transformations involving this compound derivatives. The choice of catalyst, solvent, temperature, and reactant stoichiometry can have a significant impact on the outcome. scielo.brnih.gov

In the Suzuki-Miyaura coupling to produce 2,7-dialkylated phenanthrene analogs, a specific set of conditions was found to be effective: the reaction uses a palladium catalyst (Pd(dba)₂), a bulky phosphine (B1218219) ligand ([HPᵗBu₃]BF₄), and a strong base (KOH) in tetrahydrofuran (B95107) (THF), with the reaction mixture heated to 85°C for 6 hours. mdpi.com

For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, optimization studies revealed that silver(I) oxide (0.5 equivalents) was the most efficient oxidant. scielo.br Acetonitrile, a "greener" solvent, provided the best balance between conversion and selectivity, and the optimal reaction time was reduced from 20 hours to 4 hours without significant loss of yield. scielo.br

Modern approaches to reaction optimization increasingly use computational methods like Bayesian optimization guided by machine learning models trained on large datasets of chemical reactions. nih.gov These methods can more efficiently explore the vast parameter space of a reaction—including reagents, solvents, catalysts, concentration, and temperature—to identify high-yield conditions faster than traditional experimental approaches. nih.gov For instance, optimizing the mole ratio of reactants and ensuring an inert atmosphere were found to be critical in a cyclization reaction, where increasing the amount of an activating agent from 0.5 to 0.65 equivalents boosted the product yield from 36% to 92%. researchgate.net The absence of a nitrogen atmosphere completely inhibited the reaction. researchgate.net These examples underscore the importance of systematic optimization for the successful synthesis of complex molecules derived from this compound.

Mechanistic Investigations of Reactions Involving 2,7 Phenanthrenediol and Its Analogs

Organic Reaction Mechanisms in 2,7-Phenanthrenediol Synthesis

The formation of the phenanthrene (B1679779) core and the introduction of hydroxyl groups can be achieved through various organic reaction mechanisms. These pathways often involve complex intermediates and transition states that dictate the final structure and yield of the product.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The general mechanism involves the attack of an electrophile (E+) by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. usda.gov A subsequent deprotonation step restores the ring's aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. usda.gov

The key steps are:

Generation of a strong electrophile: This often requires a catalyst, such as a Lewis acid or a strong Brønsted acid, to activate a less reactive precursor. nih.govnih.gov

Nucleophilic attack: The π-electron system of the aromatic ring attacks the electrophile, breaking the aromaticity and forming a C-E bond. usda.govnih.gov

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, reforming the aromatic π-system. nih.gov

For a pre-existing this compound molecule, the two hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors. This means that incoming electrophiles would be directed to the positions ortho and para to the hydroxyl groups (positions 1, 3, 6, and 8). The precise location of substitution would depend on steric hindrance and the specific reaction conditions.

Interactive Table: Key Electrophilic Aromatic Substitution Reactions

Reaction NameTypical ReagentsElectrophile (E+)Potential Product with Phenanthrene Core
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)Nitrophenanthrene
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺ (as part of a complex)Bromophenanthrene or Chlorophenanthrene
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄)SO₃ (or protonated SO₃H⁺)Phenanthrenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Carbocation (R⁺)Alkylphenanthrene
Friedel-Crafts Acylation RCOCl, AlCl₃Acylium ion (RCO⁺)Acylphenanthrene

Radical cations are highly reactive species with a positive charge and an unpaired electron, often formed through single-electron transfer (SET) processes. nih.gov These intermediates are implicated in various synthetic transformations, including cyclization reactions to form polycyclic aromatic systems. nih.govgenome.jp

A prominent example of a radical-mediated synthesis of the phenanthrene skeleton is the Pschorr cyclization . wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid. thieme.de

The mechanism proceeds through the following key steps:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable aryldiazonium salt. wikipedia.org

Radical Generation: In the presence of a copper catalyst, the diazonium salt undergoes a single-electron reduction, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. wikipedia.orgthieme.de

Intramolecular Cyclization: The newly formed aryl radical attacks the adjacent aromatic ring in an intramolecular fashion, creating a new carbon-carbon bond and forming a tricyclic radical intermediate. wikipedia.orgthieme.de

Re-aromatization: The cyclized radical is then oxidized, and a proton is lost to regenerate the aromatic system, yielding the final phenanthrene product. wikipedia.org

This reaction has been successfully used to synthesize phenanthrene-9-carboxylic acid and other substituted phenanthrenes. thieme.de

Nucleophilic substitution is a reaction where an electron-rich nucleophile displaces a leaving group on a substrate. wikipedia.org In the context of aromatic rings, this is known as Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr reactions require specific conditions due to the high electron density of the aromatic ring and the strength of the C-H bonds. nih.govrsc.org

For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. The mechanism involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. rsc.org

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. rsc.org

Synthesizing this compound via SNAr would be challenging because the hydroxyl groups themselves are electron-donating, making the ring less susceptible to nucleophilic attack. This pathway would likely require a phenanthrene precursor with good leaving groups (e.g., halides) at the 2 and 7 positions and strong activating EWGs elsewhere on the ring.

Interactive Table: Components of Nucleophilic Substitution Reactions

ComponentRole in the ReactionExample
Nucleophile Electron-rich species that donates an electron pair.Hydroxide ion (OH⁻)
Substrate The molecule that undergoes substitution (in this case, an aryl halide).2,7-Dichlorophenanthrene
Leaving Group The group that is displaced by the nucleophile.Chloride ion (Cl⁻)
Product The final molecule after substitution has occurred.This compound

Intramolecular cyclization and rearrangement reactions are powerful tools for constructing complex polycyclic frameworks like phenanthrene from simpler acyclic or less complex cyclic precursors.

Stilbene (B7821643) Photocyclization (Mallory Reaction) One of the most common methods for synthesizing phenanthrenes is the photocyclization of stilbene derivatives. nih.govbeilstein-journals.orgorganicreactions.org The mechanism involves several steps initiated by UV light:

Upon irradiation, the stable trans-isomer of a stilbene derivative undergoes photoisomerization to the sterically hindered cis-isomer. nih.gov

The cis-isomer, in an excited state, undergoes a 6-electron electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. rsc.orgorganicreactions.org This intermediate is typically unstable and reverts to the cis-stilbene (B147466) unless it is trapped. nih.govrsc.org

In the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene intermediate is irreversibly oxidized to the stable, aromatic phenanthrene product. organicreactions.org

By using a stilbene precursor with hydroxyl groups at the appropriate positions, this method could be adapted to synthesize this compound.

Pschorr Reaction As detailed in section 4.1.2, the Pschorr reaction is also a key example of an intramolecular cyclization used to build the phenanthrene core from a substituted α-phenyl-o-aminocinnamic acid precursor. wikipedia.orgorganic-chemistry.orgthieme.de

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. organicchemistrydata.org The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed insights into the types of atoms present, their electronic environments, and their spatial relationships within the molecule. mnstate.educhemistrysteps.com

¹H and ¹³C NMR for Structural Elucidation

¹H NMR spectroscopy is fundamental for identifying different types of protons in a molecule and determining their relative numbers and coupling interactions. mnstate.edu The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms and electron-donating or withdrawing groups, providing information about the functional groups present. chemistrysteps.com For aromatic compounds like 2,7-phenanthrenediol, proton signals typically appear in the downfield region (7-8 ppm) due to the ring current effect. chemistrysteps.com The integration of each signal set corresponds to the number of hydrogen atoms giving rise to that signal. mnstate.edu Splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, following the N+1 rule in simple cases, and provide information about the connectivity of hydrogen atoms. mnstate.eduhuji.ac.il

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. np-mrd.orghmdb.ca Each unique carbon atom typically gives rise to a distinct signal, and the chemical shift range for ¹³C is much broader than for ¹H, making it easier to distinguish different carbon environments. organicchemistrydata.org The chemical shifts of carbon atoms are also affected by neighboring atoms and functional groups. mdpi.com For example, carbons attached to electronegative oxygen atoms in this compound would be expected to resonate at different chemical shifts compared to the aromatic carbons. chemistrysteps.com While simple ¹³C NMR spectra may show overlapped peaks, especially in complex molecules or derivatives, this technique is essential for confirming the presence and types of carbon atoms. ewha.ac.kr

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide more detailed information about correlations between nuclei, which is invaluable for assigning signals and establishing connectivity, particularly in complex molecular structures or for derivatives of this compound. researchgate.netprinceton.edusdsu.eduemerypharma.com

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are J-coupled, typically through two or three bonds. princeton.edusdsu.eduemerypharma.com A COSY spectrum shows the ¹H NMR spectrum along both axes, with cross-peaks indicating coupled protons. sdsu.edu This helps to establish which protons are adjacent to each other in the molecular structure. emerypharma.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This 2D NMR technique identifies protons that are spatially close to each other, regardless of whether they are J-coupled. princeton.edu The Nuclear Overhauser Effect (NOE) arises from dipole-dipole interactions between nuclei and is dependent on the distance between them (typically effective for distances up to 5-7 Å). princeton.edu NOESY is particularly useful for determining the relative stereochemistry and conformation of molecules.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached (one-bond connectivity). princeton.edusdsu.edu An HSQC spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks linking each proton to its directly bonded carbon. sdsu.edu This is crucial for assigning carbon signals based on assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR technique reveals correlations between protons and carbons that are separated by two, three, or even four bonds (long-range coupling). princeton.edusdsu.eduemerypharma.com HMBC spectra are vital for establishing connectivity across quaternary carbons (carbons with no attached protons) and for confirming structural fragments. emerypharma.com By observing correlations between a proton and carbons several bonds away, the HMBC experiment helps to piece together the molecular framework. sdsu.edu

The combined application of these 2D NMR techniques allows for a comprehensive assignment of both proton and carbon signals and provides robust evidence for the proposed structure of this compound and its derivatives. researchgate.netemerypharma.com

NMR in Conformational Analysis of this compound Derivatives

NMR spectroscopy can also be applied to study the conformational preferences of flexible molecules, including derivatives of this compound. auremn.org.brnih.gov While the rigid phenanthrene (B1679779) core itself has limited conformational flexibility, substituents attached to the core or in partially saturated derivatives can undergo conformational changes. Analysis of temperature-dependent NMR spectra, coupling constants, and NOE correlations can provide insights into the populations of different conformers and the energy barriers to interconversion. auremn.org.brdtic.mil For instance, variable-temperature NMR studies can help to identify dynamic processes and determine activation energies for conformational changes. dtic.mil NOESY experiments can reveal through-space correlations between protons on different parts of the molecule, providing information about their proximity and thus the preferred conformation. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. miamioh.edu It is a complementary technique to NMR spectroscopy for structural characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the exact mass of an ion to several decimal places. bioanalysis-zone.com This accurate mass measurement allows for the determination of the elemental composition of the ion, which is crucial for confirming the molecular formula of this compound or its derivatives. miamioh.edubioanalysis-zone.com By comparing the experimentally determined exact mass with the theoretically calculated exact mass for a proposed molecular formula, the elemental composition can be confirmed with high confidence. bioanalysis-zone.com HRMS is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar and thermally labile compounds like phenanthrenediols. ucdavis.edu ESI produces ions directly from a solution, often forming protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), as well as adduct ions (e.g., with sodium [M+Na]⁺). ucdavis.edu ESI-MS provides the molecular weight of the intact molecule or its ionized form. researchgate.net When coupled with HRMS (HR-ESI-MS), it offers both the molecular weight information and the accurate mass for elemental composition determination. researchgate.netrsc.org ESI-MS is frequently used in the analysis of natural products and synthetic compounds, including phenanthrene derivatives, to confirm their molecular mass. researchgate.net

Compound Table

Compound NamePubChem CID
This compound17607477

Interactive Data Tables

Example: Hypothetical ¹H NMR Data Table for this compound (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Hypothetical)
7.85d2HH-4, H-5
7.50d2HH-3, H-6
7.20s2HH-9, H-10
6.80s2HOH

Example: Hypothetical ¹³C NMR Data Table for this compound (Illustrative)

Chemical Shift (δ, ppm)Assignment (Hypothetical)
150.5C-2, C-7
130.2C-4a, C-10a
128.9C-8a, C-9a
125.1C-4, C-5
123.0C-3, C-6
115.7C-1, C-8
110.3C-9, C-10

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information about the molecular structure and functional groups of a compound by probing its molecular vibrations ksu.edu.saedinst.comuni-siegen.denih.gov. These techniques are complementary, as they are based on different principles: IR spectroscopy measures the absorption of infrared light due to changes in the molecular dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in molecular polarizability during vibration ksu.edu.saedinst.comnih.gov. Vibrations that are strong in IR may be weak or absent in Raman, and vice versa, especially for molecules with a center of symmetry nih.govspectroscopyonline.com.

Molecular vibrations can be categorized into stretching and bending modes ksu.edu.saedinst.com. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making vibrational spectroscopy a powerful tool for functional group identification and structural elucidation ksu.edu.sauni-siegen.despectroscopyonline.com.

Analysis of Molecular Vibrations and Functional Groups

For this compound, key functional groups include the aromatic rings and the hydroxyl (-OH) groups. Vibrational spectroscopy can provide detailed insights into the stretching and bending modes associated with these groups within the phenanthrene framework.

Characteristic IR and Raman bands are expected for:

O-H stretching vibrations: Typically observed in the region of 3200-3600 cm⁻¹, although the exact position can be influenced by hydrogen bonding core.ac.uk.

C-H stretching vibrations: Aromatic C-H stretching modes usually appear in the region of 3000-3100 cm⁻¹ core.ac.uk. Aliphatic C-H stretches, if present in derivatives, would appear in the 2850-2960 cm⁻¹ range core.ac.uk.

C=C stretching vibrations: Vibrations of the aromatic ring system contribute to bands in the fingerprint region (typically 1400-1650 cm⁻¹) ksu.edu.saedinst.com. Raman spectroscopy is particularly sensitive to symmetric C=C stretching vibrations in aromatic rings ksu.edu.sanih.gov.

C-O stretching vibrations: The C-O stretch in phenols is typically observed in the region of 1200-1300 cm⁻¹.

Fingerprint region: The region below 1500 cm⁻¹ contains a complex pattern of bands arising from various bending and skeletal vibrations, which is unique to each molecule and serves as a "fingerprint" for identification uni-siegen.de.

While specific experimental vibrational spectra for this compound were not found in the provided search results, studies on related aromatic compounds and phenols provide a basis for predicting the types of vibrations expected core.ac.uk. The precise wavenumbers and intensities of these bands would be influenced by the specific substitution pattern of the phenanthrene core. Computational methods, such as DFT calculations, are often used in conjunction with experimental data to assign observed vibrational bands to specific molecular modes core.ac.uk.

Solvatochromic Effects in Spectroscopic Signatures of Analogs

Solvatochromism refers to the change in the position, intensity, or shape of spectroscopic bands (absorption or emission) of a compound in response to changes in the polarity or composition of the solvent sapub.orgmdpi.comresearchgate.netgriffith.edu.au. This effect arises from differential solvation of the ground and excited states of the molecule, which alters the energy gap between these states sapub.orgmdpi.comgriffith.edu.au.

While solvatochromism is most commonly discussed in the context of electronic spectroscopy (UV-Vis and fluorescence), it can also manifest in vibrational spectroscopy. Solvent interactions, such as hydrogen bonding or dipole-dipole interactions, can perturb the force constants and normal modes of vibration of a molecule, leading to shifts in IR and Raman frequencies aip.org. For molecules with hydroxyl groups like this compound or its analogs, hydrogen bonding interactions with protic solvents can significantly affect the O-H stretching vibrations, typically causing a shift to lower wavenumbers and broadening of the band core.ac.ukaip.org.

Studies on solvatochromic effects in analogs of this compound, such as other phenolic compounds or polycyclic aromatic hydrocarbons with polar substituents, would involve examining the shifts in characteristic vibrational bands (e.g., O-H stretching, C-O stretching) as a function of solvent polarity and hydrogen bonding capacity researchgate.netaip.org. These studies can provide insights into the nature and strength of solute-solvent interactions and how they affect the molecular structure and dynamics in different environments mdpi.comaip.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule libretexts.orgedinst.com. UV-Vis absorption occurs when a molecule absorbs photons of specific wavelengths, promoting electrons from a lower energy ground state to a higher energy excited state libretexts.orgedinst.comup.ac.za. Fluorescence is a process where a molecule in an excited electronic state relaxes to a lower energy state by emitting a photon libretexts.orgedinst.com.

For aromatic compounds like phenanthrene derivatives, electronic transitions typically involve the π electron system msu.edu. The absorption and emission spectra are characterized by bands corresponding to different electronic transitions (e.g., π → π*) msu.edu. The position, intensity, and shape of these bands are influenced by the molecular structure, substitution pattern, and the surrounding environment (solvent) researchgate.netgriffith.edu.auresearchgate.net.

UV-Vis Absorption Profiles of this compound and Derivatives

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands related to the phenanthrene chromophore, modified by the presence of the hydroxyl groups. Phenanthrene itself exhibits several absorption bands in the UV region msu.edu. The introduction of substituents, particularly electron-donating groups like hydroxyl groups, can lead to bathochromic shifts (red shifts) of these absorption bands, meaning the absorption maxima shift to longer wavelengths up.ac.za. This shift is due to the extension of the π-conjugation system and/or changes in the electronic energy levels upon substitution researchgate.net.

Studies on phenanthrene derivatives have shown that the UV-Vis absorption spectra typically feature intense bands in the 250-280 nm range, along with less intense bands at longer wavelengths, often appearing as shoulders or fine structure researchgate.net. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents researchgate.net.

While specific UV-Vis absorption data for this compound was not explicitly found, research on other substituted phenanthrenes provides relevant context researchgate.net. For example, studies on fluorophenanthrene derivatives show intense absorption bands between 250 and 275 nm with high molar absorptivities (ε), and less intense bands up to 380 nm researchgate.net. The solvent used for the measurement can also influence the absorption profile due to solvatochromic effects sapub.orgmdpi.comgriffith.edu.au.

Studies on Excitation and De-excitation Dynamics

Excitation and de-excitation dynamics describe the processes that occur after a molecule absorbs a photon and is promoted to an excited electronic state libretexts.orgresearchgate.netresearchgate.net. Upon excitation, the molecule is typically in a higher vibrational level of the excited state libretexts.org. It then undergoes rapid vibrational relaxation to the lowest vibrational level of the excited state libretexts.orgresearchgate.net. From this excited state, the molecule can return to the ground state through various de-excitation pathways, including:

Fluorescence: Emission of a photon libretexts.orgedinst.comresearchgate.net. This is a radiative process.

Non-radiative relaxation: Conversion of the excitation energy into heat through internal conversion or intersystem crossing researchgate.netresearchgate.net.

Intersystem crossing: Transition to a triplet excited state researchgate.net.

Energy transfer: Transfer of excitation energy to another molecule pku.edu.cn.

Fluorescence spectroscopy is a key technique for studying excitation and de-excitation dynamics ethz.chjocpr.com. By measuring the fluorescence excitation and emission spectra, as well as fluorescence lifetimes and quantum yields, researchers can gain insights into the energy levels of the excited state, the efficiency of radiative and non-radiative processes, and the influence of the environment on these dynamics ethz.chresearchgate.neturi.edu.

For this compound, fluorescence properties would depend on the efficiency of fluorescence relative to other de-excitation pathways. The presence of hydroxyl groups can potentially influence the de-excitation dynamics through processes like hydrogen bonding or photoinduced electron transfer, depending on the molecular environment researchgate.net. Studies on the excitation and de-excitation dynamics of phenanthrene derivatives often involve examining how structural modifications or environmental factors affect fluorescence intensity, emission wavelength, and excited-state lifetimes pku.edu.cnresearchgate.net. For instance, some studies on substituted aromatic systems have investigated aggregation-induced emission or solvent-dependent fluorescence quenching, providing insights into the excited-state behavior researchgate.netpku.edu.cnresearchgate.net. Time-resolved fluorescence techniques can be used to directly measure the rates of de-excitation processes ethz.chtuni.fi.

X-ray Crystallography for Solid-State Structural Elucidation

The process typically involves obtaining a high-quality single crystal of the compound. nih.govthepharmajournal.com The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is recorded. nih.govthepharmajournal.com Computational methods are subsequently employed to process the diffraction data, leading to the generation of an electron density map from which the atomic model of the molecule is built and refined. nih.govthepharmajournal.com

The crystallographic data for 1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol provides a concrete example of the structural information obtainable through this technique for substituted phenanthrenediols. The reported parameters for this derivative are summarized in the table below. researchgate.net

ParameterValue
Chemical FormulaC₂₂H₂₀O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell a (Å)11.355(5)
Unit Cell b (Å)15.084(7)
Unit Cell c (Å)20.078(9)
Volume (ų)3439(3)
Z4
Temperature (K)296(2)

(Note: This data is for a specific derivative, not this compound itself, but illustrates the type of information obtained from X-ray crystallography in this compound class.)

X-ray crystallography is invaluable for confirming structures determined by other spectroscopic methods and for resolving ambiguities regarding stereochemistry in the solid state. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a substance. ntu.edu.sglibretexts.org This phenomenon occurs when a molecule contains one or more chiral chromophores, which are light-absorbing groups in a chiral environment. ntu.edu.sglibretexts.org CD spectroscopy is particularly useful for studying chiral molecules and determining their absolute configuration and conformation in solution. ntu.edu.sglibretexts.orgresearchgate.net

For this compound itself, which is a planar molecule without inherent chirality unless substituted to create a chiral center or axial chirality, CD spectroscopy would primarily be relevant for analyzing chiral derivatives. The presence of substituents on the phenanthrene core or in dihydroaromatic rings could introduce chirality.

Studies on related compounds demonstrate the application of CD spectroscopy in the field of natural products chemistry involving phenanthrene derivatives. For example, CD experiments were utilized to determine the absolute configurations of optically active 3,4-δ-dehydrotocopherols isolated alongside 9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol from Stemona tuberosa. mdpi.comnih.gov Although the CD analysis in this specific case was applied to the tocopherol derivatives and not the phenanthrenediol derivative itself, it highlights the use of CD for absolute configuration assignment of chiral molecules isolated from natural sources that also contain phenanthrene scaffolds. Similarly, CD measurements have been performed on 2,7-dihydroxy-phenanthrene-1,4-dione, a related phenanthrenedione, further indicating the relevance of CD to this structural class when chirality is present. windows.net

The CD spectrum, which plots the differential absorption as a function of wavelength, provides a unique signature for a chiral molecule's structure and stereochemistry. ntu.edu.sglibretexts.org By comparing experimental CD spectra with theoretical calculations or with the spectra of compounds with known absolute configurations, the absolute configuration of a chiral molecule can be assigned. biotools.usresearchgate.net This is particularly important as enantiomers can exhibit different biological activities. biotools.us

In the context of substituted 2,7-phenanthrenediols with chiral elements, CD spectroscopy would be an essential tool for:

Determining the presence of chirality.

Assigning the absolute configuration of chiral centers or axes.

Investigating conformational changes in solution.

The sensitivity of CD to the three-dimensional arrangement of atoms makes it a valuable complement to techniques that primarily provide information on connectivity and gross structure. ntu.edu.sglibretexts.org

In Vitro Biological Activity Studies Mechanistic and Cellular Levels

Enzyme Inhibition and Modulation

Enzyme inhibition is a key mechanism through which many bioactive compounds exert their pharmacological effects. Research into phenanthrene (B1679779) derivatives has explored their potential to modulate various enzyme systems.

Chronic inflammation is linked to the upregulation of several key enzymes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two such enzymes that produce inflammatory mediators. Their expression is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. d-nb.info

While direct studies on 2,7-Phenanthrenediol are limited, research on a closely related analog, 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP), isolated from the peel of Dioscorea batatas Decne (Chinese yam), provides significant insights. In one study, DDP was shown to decrease the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophage cells. cornell.edu The mechanism for this anti-inflammatory action was linked to the inhibition of the NF-κB pathway. cornell.edu DDP was also observed to reduce the production of pro-inflammatory cytokines such as IL-1β. cornell.edu These findings suggest that the 2,7-dihydroxyphenanthrene scaffold may be a key structural feature for anti-inflammatory activity.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov

Currently, there is a lack of specific published data on the direct inhibitory activity of this compound against AChE and BChE. The evaluation of cholinesterase inhibition is typically performed using the Ellman's method, which measures the enzymatic activity spectrophotometrically. This assay would be required to determine the half-maximal inhibitory concentration (IC50) values of this compound and ascertain its potency and selectivity towards AChE and BChE.

Antioxidant Activity Assessment

Antioxidant activity refers to the ability of a compound to neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

The antioxidant potential of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays. The DPPH assay measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH free radical, which is observed as a color change.

Studies on hydroxylated phenanthrenes have shown that their antioxidant activity is significantly dependent on the number and position of hydroxyl groups. nih.gov While specific IC50 values for this compound in DPPH and hydroxyl radical scavenging assays are not available, the presence of two hydroxyl groups on the phenanthrene ring suggests it may possess antioxidant properties. The aforementioned analog, 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP), was identified as a potent antioxidant agent, capable of reducing the levels of reactive oxygen species in tert-butyl hydroperoxide-challenged Raw 264.7 cells. cornell.edu This supports the potential for the 2,7-dihydroxyphenanthrene structure to contribute to free radical scavenging.

Redox cycling is a process where a compound can repeatedly accept and donate electrons, leading to the generation of reactive oxygen species. Some compounds can act as pro-oxidants under certain conditions. The study of 2,7-dihydroxy-4,6-dimethoxy phenanthrene (DDP) showed that it enhances the expression of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and its downstream antioxidant protein, heme oxygenase-1 (HO-1). cornell.edu The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. The ability of DDP to upregulate this pathway highlights its role as an indirect antioxidant, promoting the cell's own defense systems against ROS. This action is distinct from direct free radical scavenging and suggests a more complex interaction with cellular redox systems. cornell.edu

Antimicrobial Activity Investigations

The antimicrobial properties of phenanthrene derivatives have been a subject of scientific inquiry. While direct studies on the antimicrobial activity of the parent compound this compound are not extensively detailed in the provided search results, research on related structures provides insight into the potential of this chemical class.

Phenanthryl derivatives have demonstrated notable antifungal activity against various dermatophytes, with reported Minimum Inhibitory Concentrations (MICs) ranging from 3 to 20 μg/mL. acs.org This suggests that the phenanthrene scaffold is a promising backbone for the development of antifungal agents. Specifically, a study on compounds from Dioscorea batatas identified 6,7-dihydroxy-2,4-dimethoxyphenanthrene as a potent antifungal agent, particularly against Candida albicans. researchgate.net Another related compound, 9,10-dihydrophenanthrene-2-carboxylic acid, isolated from the marine bacterium Pseudomonas putida, also showed strong activity against C. albicans with a MIC value of 20 μg/ml. nih.gov These findings highlight that hydroxyl and methoxy (B1213986) substitutions on the phenanthrene ring are significant for modulating antifungal and antimicrobial activity. researchgate.net

Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The cytotoxic and antiproliferative potential of this compound derivatives has been evaluated across a range of human cancer cell lines.

Effects on Human Cancer Cell Lines (e.g., HL60, H460, A549, HeLa, MCF-7, SGC-7901, HepG2, B16-F10)

Derivatives of this compound have shown varied and sometimes potent cytotoxic effects against several human cancer cell lines.

A549 (Human Lung Carcinoma): A study of phenanthrene derivatives isolated from Bletilla striata found that most of the seventeen tested compounds exhibited cytotoxicity against A549 cells. mdpi.com For several of these compounds, the half-maximal inhibitory concentration (IC₅₀) values were below 10 μM. mdpi.com

HeLa (Human Cervical Cancer): A derivative, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, demonstrated a very significant cytotoxic effect on HeLa cells, with an IC₅₀ value of 0.42 μM. mdpi.comnih.gov

MCF-7 (Human Breast Adenocarcinoma): While direct data for this compound is limited, studies on related structures show activity. For instance, a chalcone (B49325) derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has demonstrated anticancer properties against MCF-7 cells. nih.gov

SGC-7901 (Human Gastric Adenocarcinoma): No direct studies on this compound were found for this cell line.

HepG2 (Human Liver Carcinoma): 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene was also found to be highly cytotoxic to HepG2 cells, with an IC₅₀ of 0.20 μM. mdpi.comnih.gov

B16-F10 (Murine Melanoma): Studies on the antihistamine diphenhydramine (B27) showed it induced apoptosis-dependent cytotoxicity in B16-F10 cells. researchgate.net Another compound, decursinol (B1670153) angelate, also exhibited cytotoxicity against B16-F10 cells, with an approximate IC₅₀ of 75 μM. nih.gov However, specific data for this compound on this cell line is not available in the provided results.

HL60 (Human Promyelocytic Leukemia) and H460 (Human Large-cell Lung Cancer): Research data on the specific effects of this compound on these cell lines were not found in the search results.

Interactive Data Table: Cytotoxicity of this compound Derivatives

Compound Derivative Cell Line IC₅₀ (µM) Source
1,5,6-trimethoxy-2,7-dihydroxyphenanthrene HeLa 0.42 mdpi.com, nih.gov
1,5,6-trimethoxy-2,7-dihydroxyphenanthrene HepG2 0.20 mdpi.com, nih.gov
Various Phenanthrenes A549 <10 mdpi.com
Decursinol Angelate B16-F10 ~75 nih.gov

Modulation of Cell Proliferation in Fibroblast Cell Lines (e.g., NIH3T3)

There is no specific information within the provided search results detailing the modulation of cell proliferation by this compound in fibroblast cell lines such as NIH3T3.

Investigation of In Vitro Apoptotic Pathways (if explicitly mentioned at cellular level)

The mechanisms underlying the cytotoxic effects of this compound derivatives often involve the induction of apoptosis.

In HeLa cells, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene was shown to induce apoptosis in a concentration-dependent manner. mdpi.comnih.gov Further investigation revealed that this compound blocks the cell cycle in the G0/G1 phase. mdpi.com The apoptotic effect appears to be linked to the p53 pathway, as knocking down the p53 gene using siRNA mitigated the anti-proliferative activity of the compound. mdpi.comnih.gov Flow cytometry analysis confirmed that treatment with the compound led to an increased proportion of cells in the SubG1 phase, which is indicative of apoptotic cell death. mdpi.comnih.gov

Similarly, studies on phenanthrene derivatives from Bletilla striata on A549 lung cancer cells demonstrated that they promote apoptosis. mdpi.com The mechanism was found to be correlated with the regulation of the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. mdpi.comnih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like phenanthrenediol. DFT calculations can be used to optimize molecular geometry and predict various properties discussed below.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comyoutube.com A smaller gap generally implies higher reactivity.

For the parent molecule, phenanthrene (B1679779), DFT calculations have been performed to determine its electronic properties. researchgate.net The introduction of two electron-donating hydroxyl groups at the 2 and 7 positions of the phenanthrene core would be expected to raise the energy of the HOMO significantly, with a less pronounced effect on the LUMO. This would lead to a reduction in the HOMO-LUMO energy gap for 2,7-Phenanthrenediol compared to phenanthrene, suggesting increased reactivity.

Table 1: Conceptual Comparison of Frontier Orbital Energies Note: The following table is illustrative and based on established chemical principles. Exact values for this compound would require specific DFT calculations.

CompoundHOMO Energy (Conceptual)LUMO Energy (Conceptual)HOMO-LUMO Gap (Conceptual)
PhenanthreneBaselineBaselineBaseline
This compoundHigher (less negative)Slightly Lower (more negative)Smaller

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. rsc.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For phenanthrene, the MESP is characterized by negative potential above and below the plane of the aromatic rings, associated with the π-electron system. In this compound, the oxygen atoms of the hydroxyl groups are highly electronegative and possess lone pairs, creating intense regions of negative electrostatic potential. These sites would be the most likely points for electrophilic attack or for forming hydrogen bonds with other molecules. The hydrogen atoms of the hydroxyl groups, in turn, would represent areas of positive potential, making them susceptible to interaction with nucleophiles.

Vibrational Spectra Simulations and Comparison with Experimental Data

DFT calculations can simulate the vibrational spectra (Infrared and Raman) of molecules. etsu.edu By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this simulated spectrum with experimental data allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, or wagging of bonds. nih.govnih.gov This comparison serves to validate both the computational model and the experimental interpretation. capes.gov.br

A theoretical vibrational analysis of this compound would be expected to show characteristic peaks corresponding to:

O-H stretching: A strong, broad band in the high-frequency region of the IR spectrum.

C-O stretching: Vibrations associated with the bond between the aromatic ring and the hydroxyl oxygen.

Aromatic C-H stretching: Frequencies typical for hydrogens attached to the phenanthrene core.

Ring vibrations: Complex modes involving the stretching and deformation of the entire fused-ring system.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are general ranges and specific frequencies would be determined by DFT calculation.

Vibrational ModeTypical Wavenumber Range (cm-1)Expected Intensity (IR)
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=C Aromatic Ring Stretch1450 - 1600Medium to Strong
C-O Stretch1200 - 1300Strong

Aromaticity and Stability Analysis (e.g., Nuclear Independent Chemical Shift - NICS)

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. wikipedia.org The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. nih.gov It involves calculating the magnetic shielding at a non-bonded point, typically the center of a ring. A negative NICS value is indicative of aromatic character (a diatropic ring current), while a positive value suggests anti-aromaticity. wikipedia.orgnih.gov

For phenanthrene, the three rings all exhibit aromatic character. In this compound, the NICS values for the two outer rings where the hydroxyl groups are attached would likely be affected. The electron-donating nature of the -OH groups could enhance the electron delocalization and thus slightly modify the NICS values, though the rings would remain strongly aromatic.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a primary tool for predicting electronic absorption spectra (like UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). researchgate.netohio-state.edu

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λ_max). Compared to phenanthrene, the presence of the electron-donating hydroxyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This is because these groups raise the HOMO energy, reducing the energy gap to the LUMO and thus lowering the energy required for electronic excitation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the phenanthrene scaffold is a core structure in numerous biologically active molecules. slideshare.net For instance, the phenanthrene skeleton is found in morphinan, the parent structure of a class of psychoactive drugs that includes analgesics and cough suppressants. wikipedia.org

Computational docking studies on various heterocyclic compounds and phytochemicals have demonstrated their potential to interact with a range of biological targets, including those implicated in cancer. nih.govnih.gov These studies often reveal key interactions such as hydrogen bonding, hydrophobic interactions, and π-stacking that contribute to binding affinity. nih.gov Given the structure of this compound, with its hydroxyl groups and aromatic system, it is plausible that it could form hydrogen bonds and π-stacking interactions with the active sites of various enzymes and receptors.

Potential biological targets for this compound could be inferred from studies on similar polyphenolic compounds. For example, some polyphenols have been investigated for their inhibitory activity against targets like the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis and various protein kinases involved in cancer signaling pathways. biointerfaceresearch.comnih.gov Molecular docking of this compound against a panel of such targets could elucidate its potential biological activities.

Table 1: Potential Biological Targets for Molecular Docking Studies of this compound

Target ClassSpecific ExamplesPotential Interactions
Protein KinasesEGFR, HER2, Aurora B kinaseHydrogen bonding with active site residues, π-π stacking with aromatic amino acids
TopoisomerasesTopoisomerase I, Topoisomerase IIIntercalation between DNA base pairs, hydrogen bonding with enzyme and DNA
OxidoreductasesCyclooxygenase (COX-1, COX-2)Coordination with metal ions in the active site, hydrogen bonding
Anti-apoptotic proteinsBcl-2Binding to the hydrophobic groove, disrupting protein-protein interactions

In silico screening methods are employed to predict the biological activity of compounds based on their chemical structure. nih.govnih.gov These approaches can rapidly assess large libraries of compounds for properties related to drug-likeness, absorption, distribution, metabolism, and excretion (ADME), as well as potential bioactivities against various targets. mdpi.com

The presence of the phenanthrene core and two hydroxyl groups in this compound suggests that it may possess antioxidant, anti-inflammatory, or anticancer properties, which are common among polyphenolic compounds. In silico screening could help to prioritize which of these or other activities are most likely and warrant further experimental investigation.

Table 2: Predicted Bioactivity Scores for a Hypothetical In Silico Screening of this compound

Activity ClassPredicted Score (Hypothetical)Interpretation
GPCR Ligand0.15Moderate potential to interact with G-protein coupled receptors.
Ion Channel Modulator0.25Moderate potential to modulate ion channel activity.
Kinase Inhibitor0.40Good potential to inhibit protein kinases.
Nuclear Receptor Ligand0.30Moderate potential to act as a ligand for nuclear receptors.
Protease Inhibitor0.20Low to moderate potential to inhibit proteases.
Enzyme Inhibitor0.35Moderate potential to inhibit other enzymes.

Note: The values in this table are hypothetical and for illustrative purposes only. Actual bioactivity scores would need to be determined through specific in silico screening studies.

Quantum Chemical Indices and Reactivity Descriptors

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov Descriptors derived from these calculations, such as frontier molecular orbital energies (HOMO and LUMO), electronegativity, and chemical hardness, offer insights into the chemical behavior of a compound. mdpi.com

The reactivity of phenanthrene and its derivatives is influenced by the electronic distribution across the fused ring system. wikipedia.org The positions C9 and C10 are typically the most reactive sites in the parent phenanthrene molecule. wikipedia.org However, the presence of hydroxyl groups at positions 2 and 7 in this compound would significantly alter the electron density distribution and, consequently, the reactivity of the molecule. The hydroxyl groups are electron-donating and would activate the aromatic rings towards electrophilic substitution.

Quantum chemical indices can quantify these effects. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Selected Quantum Chemical Indices and Their Significance

IndexDescriptionSignificance for this compound (Qualitative)
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher than phenanthrene, indicating a greater tendency to donate electrons (act as a nucleophile or antioxidant).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalSlightly lower than phenanthrene, indicating a slightly greater ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOSmaller than phenanthrene, suggesting higher overall reactivity.
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons.Influenced by the hydroxyl groups, affecting its interaction with polar molecules.
Chemical Hardness (η) A measure of resistance to change in electron configuration.Lower than phenanthrene, consistent with higher reactivity.
Mulliken Charges Partial charges on individual atoms.The oxygen atoms of the hydroxyl groups will have negative partial charges, and the attached hydrogen and carbon atoms will have positive partial charges, indicating sites for polar interactions.

Theoretical Insights into Reaction Mechanisms

Theoretical chemistry can be used to elucidate the pathways and transition states of chemical reactions, providing a deeper understanding of reaction mechanisms. nih.govresearchgate.net For phenanthrene, theoretical studies have explored its formation from smaller radicals and its decomposition under various conditions. nih.govresearchgate.net

The reaction mechanisms involving this compound would be dominated by the reactivity of the hydroxyl groups and the activated aromatic system. Theoretical studies could investigate several key reaction types:

Oxidation: The hydroxyl groups are susceptible to oxidation, potentially forming phenanthrenequinone (B147406) derivatives. Theoretical calculations could model the reaction pathways with different oxidizing agents and determine the activation energies for various steps.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl groups will direct incoming electrophiles to specific positions on the aromatic rings (ortho and para to the hydroxyl groups). Computational studies can predict the most favorable sites for substitution and the structure of the transition states. numberanalytics.comnumberanalytics.com

Radical Scavenging: As a polyphenol, this compound is expected to have antioxidant activity. Theoretical models can elucidate the mechanism of hydrogen atom transfer or single electron transfer to free radicals, which is central to its antioxidant function.

A theoretical study on the formation of phenanthrene from the recombination of indenyl and cyclopentadienyl (B1206354) radicals highlights the complex pathways involved in the synthesis of the phenanthrene core. nih.gov While this does not directly involve this compound, it provides fundamental knowledge about the stability and formation of the underlying aromatic structure.

Q & A

Q. What methodologies address low reproducibility in catalytic oxidation studies involving this compound?

  • Methodological Answer : Standardize catalyst pre-treatment protocols (e.g., calcination temperature) and employ in-situ FTIR to monitor intermediate species. Collaborate with independent labs for cross-validation .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting NMR data for hydroxyl proton signals in this compound?

  • Methodological Answer : Variable-temperature NMR and deuterium exchange experiments distinguish dynamic hydrogen bonding from static structural effects. Compare with density functional theory (DFT)-predicted chemical shifts .

Q. What frameworks are used to reconcile discrepancies between computational and experimental solubility parameters?

  • Methodological Answer : Apply the Hansen solubility parameters (HSP) model and validate with inverse gas chromatography (IGC). Molecular dynamics simulations refine solvation free energy predictions .

Q. How can machine learning improve the design of this compound-based antioxidants?

  • Methodological Answer : Train neural networks on datasets linking substituent patterns to radical scavenging activity (e.g., DPPH assays). Feature importance analysis identifies key molecular descriptors .

Ethical & Reporting Standards

Q. What guidelines ensure rigorous reporting of this compound bioactivity studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 for in vivo studies and CONSORT for clinical trials. Disclose raw data in repositories (e.g., Zenodo) and validate assays with positive/negative controls .

Q. How should researchers address ethical considerations in human cell line studies involving this compound?

  • Methodological Answer : Follow institutional review board (IRB) protocols for informed consent and data anonymization. Use validated cell lines (e.g., ATCC) and report passage numbers to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.